molecular formula C10H7FO3 B1413781 3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid CAS No. 1935090-92-8

3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid

Cat. No.: B1413781
CAS No.: 1935090-92-8
M. Wt: 194.16 g/mol
InChI Key: QVWRZCNNQLFSOH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid is an organic compound with the molecular formula C10H7FO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a prop-2-yn-1-yloxy group

Mechanism of Action

Target of Action

It is used for chemical probe synthesis . This suggests that it could be used to study a variety of biological targets.

Mode of Action

This compound contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This suggests that the compound could interact with its targets through covalent bonding, which could result in changes to the target’s function or activity.

Biochemical Pathways

Given its use in chemical probe synthesis , it could potentially affect a wide range of pathways depending on the ligand or pharmacophore it is attached to.

Result of Action

The molecular and cellular effects of 3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid’s action would depend on the specific biological target it is designed to interact with. Given its use in chemical probe synthesis , it could potentially be used to study a variety of biological processes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzoic acid.

    Alkylation: The 3-fluorobenzoic acid undergoes alkylation with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the prop-2-yn-1-yloxy derivative.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The prop-2-yn-1-yloxy group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation of the alkyne group could produce a carboxylic acid derivative.

Scientific Research Applications

3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(prop-2-yn-1-yloxy)benzoic acid
  • 3-Fluoro-2-(prop-2-yn-1-yloxy)benzoic acid
  • 4-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid

Uniqueness

3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid is unique due to the specific positioning of the fluorine and prop-2-yn-1-yloxy groups on the benzene ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-fluoro-5-prop-2-ynoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h1,4-6H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWRZCNNQLFSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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